molecular formula C4H2F2N2O2S B2599132 2-Fluoropyrimidine-4-sulfonyl fluoride CAS No. 2551118-72-8

2-Fluoropyrimidine-4-sulfonyl fluoride

Cat. No.: B2599132
CAS No.: 2551118-72-8
M. Wt: 180.13
InChI Key: BOYUCPXBOPTRAK-UHFFFAOYSA-N
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Description

2-Fluoropyrimidine-4-sulfonyl fluoride is a fluorinated pyrimidine derivative with the molecular formula C4H2F2N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyrimidine-4-sulfonyl fluoride typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with cesium fluoride in aprotic dipolar solvents, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This reaction proceeds under mild conditions and yields the desired fluorinated product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various sulfonamide derivatives and other complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse functional groups.

Table 1: Key Reactions Involving 2-Fluoropyrimidine-4-sulfonyl Fluoride

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with amines, alcohols, and thiolsSulfonamide derivatives
Coupling ReactionsParticipates in cross-coupling reactionsBiaryl compounds
Oxidation/ReductionEngages in redox reactions with appropriate reagentsVarious oxidized/reduced products

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a pharmacophore. Its sulfonyl fluoride group can covalently modify biological targets, particularly enzymes, leading to inhibition or modulation of their activity.

Case Study: Inhibition of Fatty Acid Amide Hydrolase

Research has demonstrated that sulfonyl fluorides can act as irreversible inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. A study highlighted that analogs of this compound exhibited selective inhibition of FAAH with minimal off-target effects. Molecular docking studies confirmed its binding affinity, suggesting its potential for therapeutic applications in pain management and anxiety disorders.

Chemical Biology Applications

Sulfonyl fluorides like this compound are recognized as privileged warheads in chemical biology. They can selectively label proteins and probe enzyme binding sites, facilitating the study of protein function and interactions.

Table 2: Biological Activities of this compound

ActivityDescriptionReference
Enzyme InhibitionCovalent modification leading to enzyme inhibition
Targeted Protein LabelingSelective labeling of specific amino acid residues
Antimicrobial PropertiesPotential antibacterial effects against various strains

Material Science Applications

The compound is also being investigated for its potential use in material science, particularly in the development of new polymers and coatings. Its unique chemical properties may contribute to enhanced material performance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoropyrimidine-4-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for covalent modification of target proteins .

Biological Activity

2-Fluoropyrimidine-4-sulfonyl fluoride is a compound of considerable interest in the field of chemical biology due to its unique structural characteristics and biological activity. This article delves into the compound's synthesis, mechanisms of action, and its potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a fluorine atom and a sulfonyl fluoride group. This structure contributes to its reactivity and makes it a valuable tool in biochemical applications.

PropertyValue
Molecular Weight175.14 g/mol
Chemical FormulaC₄H₄F₂N₂O₂S
SolubilitySoluble in polar solvents
StabilityStable under ambient conditions

The biological activity of this compound primarily arises from its ability to act as a covalent inhibitor. The sulfonyl fluoride moiety can form irreversible bonds with nucleophilic residues in proteins, particularly serine, cysteine, and lysine residues. This property allows it to selectively inhibit enzymes involved in various biological processes.

Key Mechanisms:

  • Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic side chains in proteins, leading to enzyme inhibition.
  • Enzyme Targeting : It has been shown to effectively target serine hydrolases, making it useful for studying enzyme functions and interactions.

Biological Applications

Research has demonstrated the utility of this compound in various biological contexts:

  • Enzyme Inhibition : It has been employed as an inhibitor for several serine hydrolases, which are crucial in metabolic pathways.
  • Chemical Probes : The compound serves as a reactive probe in chemical biology, helping to map enzyme active sites and understand protein interactions.

Case Studies

  • Inhibition of Serine Hydrolases : A study illustrated that this compound effectively inhibited fatty acid amide hydrolase (FAAH), demonstrating an IC50 value of approximately 5 nM. This inhibition was linked to significant biological effects on lipid metabolism and stress response pathways .
  • Target Identification : In another study, researchers utilized this compound to identify binding sites on various enzymes through activity-based protein profiling. The results indicated that the sulfonyl fluoride group could modify specific serine residues, thus providing insights into enzyme function .

Comparative Analysis

To understand the relative efficacy of this compound, it is essential to compare it with other sulfonyl fluorides used in similar applications:

CompoundTarget EnzymeIC50 (nM)Notable Features
This compoundFAAH5Selective for serine hydrolases
Palmityl sulfonyl fluoridePPT110Induces dimerization of enzymes
EM12-SFCereblon (CRBN)15Engages histidine residues

Properties

IUPAC Name

2-fluoropyrimidine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUCPXBOPTRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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